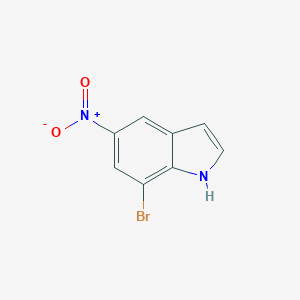

7-bromo-5-nitro-1H-indole

Description

Properties

IUPAC Name |

7-bromo-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJOZTUJVYCOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397478 | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87240-07-1 | |

| Record name | 7-Bromo-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87240-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-bromo-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-bromo-5-nitro-1H-indole in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and versatile reactivity make it a privileged structure in the design of novel therapeutic agents.[2] Within this important class of heterocycles, this compound emerges as a highly valuable and strategically functionalized building block for drug discovery programs.

This technical guide provides an in-depth exploration of the chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications. As a senior application scientist, the aim is to not only present established data but also to provide a rationale for the experimental choices that underpin the manipulation of this versatile molecule.

Core Molecular Attributes of this compound

This compound is a solid at room temperature.[3] Its molecular structure is characterized by an indole ring system substituted with a bromine atom at the 7-position and a nitro group at the 5-position. This substitution pattern imparts a unique set of chemical and physical properties to the molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | [3] |

| Molecular Weight | 241.04 g/mol | [3] |

| Appearance | Solid | [3] |

The presence of both a halogen atom (bromine) and a strong electron-withdrawing group (nitro) on the indole core makes this compound a trifunctional scaffold, offering multiple avenues for chemical diversification.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by the interplay of its three key functional components: the indole N-H, the C7-bromo substituent, and the C5-nitro group.

The Indole Nucleus: Taming its Reactivity

The indole ring is inherently electron-rich and prone to electrophilic attack, most commonly at the C3 position.[4][5] However, the presence of the strongly deactivating nitro group at C5 significantly tempers this reactivity. While direct electrophilic substitution on the pyrrole ring might be challenging, the indole N-H remains a site for functionalization, such as alkylation or acylation, under appropriate basic conditions.

The C7-Bromo Group: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The bromine atom at the 7-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, a critical strategy in structure-activity relationship (SAR) studies.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly valued in drug discovery for its broad functional group tolerance and mild reaction conditions.[6] this compound is an excellent substrate for Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties at the 7-position.

Exemplary Protocol: Suzuki-Miyaura Coupling of a Bromoindole

This generalized protocol can be adapted for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (ligand)

-

Potassium carbonate (K₂CO₃)

-

Water:Acetonitrile mixture (4:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vial with a stir bar

-

Standard laboratory glassware

Procedure:

-

To a reaction vial, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the water:acetonitrile solvent mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of degassed solvent.

-

Add the catalyst solution to the reaction mixture.

-

Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Electrophilic substitution at the indole [quimicaorganica.org]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 7-bromo-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource, offering insights into its molecular characteristics, spectral data, and safe handling procedures.

Molecular Structure and Chemical Identity

This compound is a disubstituted indole derivative. The indole scaffold is a key structural motif in a multitude of biologically active compounds. The presence of a bromine atom at the 7-position and a nitro group at the 5-position significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrN₂O₂ | , |

| Molecular Weight | 241.04 g/mol | , |

| Melting Point | 213-215 °C | |

| Boiling Point (Predicted) | 402.3 ± 25.0 °C | |

| Density (Predicted) | 1.855 ± 0.06 g/cm³ | |

| Appearance | Solid | |

| Solubility | Insoluble in water | |

| InChI Key | XXJOZTUJVYCOMP-UHFFFAOYSA-N | |

| SMILES | [O-]c1cc(Br)c2[nH]ccc2c1 | |

| CAS Number | 87240-07-1 |

Spectral Data

Mass Spectrometry

A GC-MS spectrum is available for the regioisomeric compound 5-bromo-7-nitro-1H-indole, which is expected to show a similar fragmentation pattern.[1] The molecular ion peak [M]+ would be anticipated at m/z 240 and 242 in a roughly 1:1 ratio, characteristic of the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently published. However, predicted chemical shifts and the analysis of spectra from analogous compounds can provide an estimation of the expected spectral features. For instance, the ¹H NMR spectrum of the related compound 3-methyl-5-nitro-1H-indole shows characteristic downfield shifts for the aromatic protons due to the electron-withdrawing nitro group.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.

-

N-O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthesis workflow for this compound.

Proposed Experimental Protocol: Bromination of 5-Nitro-1H-indole

This protocol is adapted from general procedures for the bromination of indoles.

Materials:

-

5-Nitro-1H-indole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitro-1H-indole in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel. A suitable eluent system would likely be a mixture of ethyl acetate and hexanes, with the polarity adjusted based on TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures:

-

First Aid:

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[3]

-

Applications in Research and Development

Substituted indoles are a cornerstone of medicinal chemistry. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the nitro group can be reduced to an amine, providing a point for diversification. This compound and its derivatives are of interest in the development of novel therapeutic agents.[5]

Conclusion

This compound is a valuable chemical entity with potential applications in synthetic and medicinal chemistry. This guide has summarized its key physical properties, provided insights into its spectral characteristics, outlined a plausible synthetic route, and detailed necessary safety precautions. As with any chemical compound, researchers are encouraged to consult original research articles and safety data sheets for the most current and comprehensive information.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-7-nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 5-BROMO-7-NITRO-1H-INDOLE. Retrieved from [Link]

Sources

7-bromo-5-nitro-1H-indole CAS number 87240-07-1

An In-Depth Technical Guide to 7-Bromo-5-nitro-1H-indole (CAS 87240-07-1): A Strategic Building Block in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a bromine atom at the 7-position and a nitro group at the 5-position, provides two distinct and orthogonally reactive sites. This dual functionality allows for sequential, selective modifications, making it an invaluable scaffold for constructing complex molecular architectures. The C7-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[1][2] Concurrently, the C5-nitro group acts as a potent electron-withdrawing group that can be readily transformed into an amino group, opening further avenues for derivatization. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and strategic applications, particularly in the synthesis of kinase inhibitors and other biologically active compounds relevant to drug discovery.[3][4]

Introduction: The Strategic Value of a Doubly Activated Indole Scaffold

The indole core is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic pharmaceuticals with a vast array of biological activities.[4][5] Its prevalence in anticancer agents, antivirals, and central nervous system drugs underscores its importance as a pharmacophore.[6] this compound (CAS: 87240-07-1) emerges as a particularly valuable building block by pre-installing key functional groups that facilitate rapid library development and lead optimization.[7] The presence of both a halogen for cross-coupling and a modifiable nitro group allows researchers to explore chemical space efficiently, building molecular complexity from a stable, well-defined starting point.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 87240-07-1 | [8][9][10] |

| Molecular Formula | C₈H₅BrN₂O₂ | [7] |

| Molecular Weight | 241.04 g/mol | [7] |

| Appearance | Solid | |

| Predicted Density | 1.855 g/cm³ | [8] |

| Predicted Boiling Point | 402.3°C at 760 mmHg | [8] |

| Predicted Flash Point | 197.1°C | [8] |

| InChI Key | XXJOZTUJVYCOMP-UHFFFAOYSA-N | [8] |

| SMILES | [O-]c1cc(Br)c2[nH]ccc2c1 |

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region. The N-H proton will appear as a broad singlet at a downfield chemical shift (>8 ppm). The protons on the benzene portion of the ring (H4 and H6) and the pyrrole ring (H2 and H3) will exhibit characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display eight signals corresponding to the eight carbon atoms in the molecule. The carbons bearing the bromo and nitro groups will be significantly shifted.

-

IR Spectroscopy: Key vibrational stretches would include a sharp peak around 3300-3400 cm⁻¹ for the N-H bond, and strong, characteristic asymmetric and symmetric stretches for the nitro group (NO₂) typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is not commonly detailed in the literature. However, a logical and efficient synthetic route can be designed based on established regioselective reactions of the indole nucleus. The most plausible approach involves a two-step sequence starting from 1H-indole: electrophilic nitration followed by electrophilic bromination.

Caption: Proposed two-step synthetic workflow.

Rationale Behind the Synthetic Strategy

-

Nitration First: The electrophilic nitration of indole under non-acidic conditions can selectively yield 3-nitroindole.[12] However, traditional methods often lead to mixtures. To achieve 5-substitution, specific conditions are required. The C5 position is a viable site for electrophilic substitution.

-

Bromination Second: Once the 5-nitroindole intermediate is formed, the powerful electron-withdrawing nitro group deactivates the benzene ring towards further electrophilic substitution, particularly at the C4 and C6 positions. This deactivation, combined with the directing effects of the pyrrole ring, facilitates regioselective bromination at the C7 position. This strategic sequence is crucial for achieving the desired substitution pattern.[2][13]

Experimental Protocol (Representative)

Step 1: Synthesis of 5-Nitro-1H-indole

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-nitro-1H-indole (1.0 eq).

-

Reaction: This step is based on established procedures for the N-alkylation of nitroindoles.[3] Dissolve 5-nitro-1H-indole in anhydrous DMF. Add anhydrous KOH (1.0 eq) and stir at room temperature for 30 minutes. This step is illustrative of general indole reactivity; for the synthesis of the core, one would proceed directly to bromination.

Step 2: Synthesis of this compound

-

Setup: In a separate flask, dissolve 5-nitro-1H-indole (1.0 eq) in a suitable solvent such as DMF or CH₂Cl₂.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Core Reactivity and Strategic Applications

The synthetic utility of this compound lies in the distinct reactivity of its two key functional groups.

The C7-Bromo Handle: A Gateway to Molecular Diversity

The C-Br bond at the 7-position is perfectly suited for palladium-catalyzed cross-coupling reactions.[1] This class of reactions is one of the most powerful tools in modern organic synthesis for creating C-C and C-N bonds.[2]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.[14]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.[15]

These reactions allow for the systematic modification of the indole core, enabling the exploration of Structure-Activity Relationships (SAR) in drug discovery programs.[5][14]

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: To a reaction vial, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[2]

-

Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water or DMF.

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-110°C for several hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Purify the crude product via column chromatography.

The C5-Nitro Group: Electronic Modulation and Further Functionalization

The nitro group is not merely a placeholder. Its strong electron-withdrawing nature influences the electronic properties of the entire indole ring system. More importantly, it can be chemically transformed.

Reduction to an Amine: The most common and valuable transformation is the reduction of the nitro group to a primary amine (7-bromo-5-amino-1H-indole). This reaction opens up a new set of chemical possibilities:

-

Formation of amides or sulfonamides.

-

Use as a nucleophile in substitution reactions.

-

Conversion to a diazonium salt for Sandmeyer-type reactions.

A study on the synthesis of 5-nitroindole derivatives demonstrated that the nitro group could be successfully hydrogenated to an amine using a Pd/C catalyst, providing a key intermediate for further conjugation.[3]

Representative Protocol: Nitro Group Reduction

-

Setup: Dissolve this compound (1.0 eq) in a solvent like ethanol or ethyl acetate.

-

Reaction: Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a catalyst like Palladium on carbon (Pd/C).[3]

-

Work-up: For SnCl₂ reduction, basify the solution to precipitate tin salts and extract the product. For hydrogenation, filter off the catalyst and concentrate the solvent.

-

Purification: The resulting 7-bromo-5-amino-1H-indole can be purified by crystallization or chromatography.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its pre-installed, orthogonally reactive functional groups—the C7-bromo handle for cross-coupling and the C5-nitro group for reduction and subsequent derivatization—provide a robust and efficient entry point to vast libraries of highly substituted indole derivatives. For researchers and scientists, understanding the synthesis and reactivity of this building block is key to unlocking new therapeutic agents and advanced materials.

References

- Current time inform

- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxyl

- 7-Bromo-1-methyl-5-nitro-1H-indole CAS. ChemicalBook.

- CAS 87240-07-1 7-BROMO-5-NITROINDOLE. Alfa Chemistry.

- This compound | 87240-07-1. Sigma-Aldrich.

- 87240-07-1|this compound|BLD Pharm. BLD Pharm.

- This compound (1 x 100 mg). Reagentia.

- CAS NO.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- This compound-2,3-dione. PubChem.

- The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry. Benchchem.

- This compound-3-carbaldehyde|BLD Pharm. BLD Pharm.

- 7-bromo-5-nitro-1-propyl-1H-indole | 1610801-10-9. ChemicalBook.

- 5-Bromo-7-nitro-1H-indole | C8H5BrN2O2 | CID 816685. PubChem.

- Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry.

- 5-BROMO-7-NITRO-1H-INDOLE. ChemBK.

- Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. Benchchem.

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.

- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

- This compound AldrichCPR. Sigma-Aldrich.

- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.

- The Synthesis of 2- and 3-Substituted Indoles. CORE.

- Supporting inform

- 165669-16-9 | 5-Bromo-7-nitro-1H-indole. ChemScene.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.

- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.

- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.

- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

- 5-Bromo-7-iodo-1H-indole. MySkinRecipes.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 87240-07-1|this compound|BLD Pharm [bldpharm.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 10. arctomsci.com [arctomsci.com]

- 11. rsc.org [rsc.org]

- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Potential of 7-Bromo-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. The introduction of specific substituents, such as halogens and nitro groups, can dramatically alter the electronic properties and steric profile of the indole ring system, leading to novel therapeutic agents. This guide provides a comprehensive technical overview of 7-bromo-5-nitro-1H-indole, a molecule of significant interest in drug discovery due to its potential as a building block for targeted therapies.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol .[2] The molecule consists of a bicyclic indole core, with a bromine atom at the 7-position and a nitro group at the 5-position. The presence of the electron-withdrawing nitro group and the halogen atom significantly influences the chemical reactivity and potential biological interactions of the molecule.

| Property | Value | Source(s) |

| CAS Number | 87240-07-1 | [3][4][5][6] |

| Molecular Formula | C₈H₅BrN₂O₂ | [2][5][7] |

| Molecular Weight | 241.04 g/mol | [2] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 402.3°C at 760 mmHg (Predicted) | [3] |

| Density | 1.855 g/cm³ (Predicted) | [2][3] |

| Flash Point | 197.1°C (Predicted) | [4] |

digraph "7_bromo_5_nitro_1H_indole" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-0.4!"]; C3a [label="C", pos="0,-0.8!"]; C4 [label="C", pos="0.6,-1.6!"]; C5 [label="C", pos="1.8,-1.2!"]; C6 [label="C", pos="1.8,0!"]; C7 [label="C", pos="0.6,0.8!"]; C7a [label="C", pos="0,0!"]; H1[label="H", pos="0,1.6!"]; H2[label="H", pos="-2,0.8!"]; H3[label="H", pos="-2,-0.8!"]; H4[label="H", pos="0.2,-2.4!"]; H6[label="H", pos="2.6,0.4!"]; Br7 [label="Br", pos="0.6,2.4!"]; N5 [label="N", pos="2.8,-2.0!"]; O5a [label="O", pos="2.4,-2.8!"]; O5b [label="O", pos="3.8,-1.8!"];

// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; C7a -- N1 [len=1.5]; C3a -- C7a [len=1.5]; N1 -- H1[len=1.2]; C2 -- H2[len=1.2]; C3 -- H3[len=1.2]; C4 -- H4[len=1.2]; C6 -- H6[len=1.2]; C7 -- Br7 [len=1.8]; C5 -- N5 [len=1.5]; N5 -- O5a [style=dashed, len=1.5]; N5 -- O5b [len=1.5];

// Aromatic circle (approximated with invisible nodes and edges) center [shape=point, pos="0.9,-0.2!", style=invis]; p1 [shape=point, pos="0.3,0.3!", style=invis]; p2 [shape=point, pos="1.5,0.3!", style=invis]; p3 [shape=point, pos="1.5,-0.7!", style=invis]; p4 [shape=point, pos="0.3,-0.7!", style=invis]; p1 -- p2 [style=invis]; p2 -- p3 [style=invis]; p3 -- p4 [style=invis]; p4 -- p1 [style=invis]; }

Figure 1: Molecular structure of this compound.

Synthesis and Purification

The proposed synthesis would likely begin with the reaction of (4-bromo-2-nitrophenyl)hydrazine with ethyl pyruvate to form the corresponding hydrazone. This intermediate would then undergo an acid-catalyzed intramolecular cyclization (the Fischer reaction) to yield ethyl this compound-2-carboxylate. Subsequent hydrolysis of the ester followed by decarboxylation would afford the target molecule, this compound.

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl this compound-2-carboxylate

-

To a solution of (4-bromo-2-nitrophenyl)hydrazine in a suitable solvent (e.g., ethanol or acetic acid), add ethyl pyruvate.

-

The mixture is heated to form the corresponding hydrazone.

-

An acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂), is added to the reaction mixture.[8]

-

The mixture is heated to induce the intramolecular cyclization.

-

After completion of the reaction (monitored by TLC), the mixture is cooled and poured into water to precipitate the crude product.

-

The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

The purified ethyl this compound-2-carboxylate is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.

-

The reaction mixture is then heated to a higher temperature to induce decarboxylation.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom. The NH proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the benzene ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the positions of the bromo and nitro substituents.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the indole ring. The carbons attached to the nitro group and bromine atom will be significantly deshielded and appear at downfield chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

-

Aromatic C-H stretch: Peaks in the region of 3000-3100 cm⁻¹.

-

Asymmetric and symmetric NO₂ stretch: Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 240 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the indole ring.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the indole nucleus and its substituents. The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution, while the indole nitrogen can be deprotonated under basic conditions to form an indolyl anion, which is a potent nucleophile.

The bromine atom at the 7-position offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for biological screening.

Potential Applications in Drug Discovery

While the specific biological activity of this compound has not been extensively reported, the bromo-nitro-indole scaffold is a promising pharmacophore in drug discovery.

Anticancer Activity: Nitroindole derivatives have been investigated as potential anticancer agents.[10][14] For instance, certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells.[10][14] The presence of both a bromo and a nitro group on the indole ring could lead to compounds with enhanced or novel anticancer activities.

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[8] The 7-bromo substituent can be utilized for the synthesis of derivatives that target the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases.

Figure 3: Simplified signaling pathway illustrating the potential mechanism of action for a this compound-based kinase inhibitor.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important molecule with significant potential for the development of novel therapeutic agents. Its unique substitution pattern provides a platform for diverse chemical modifications, enabling the exploration of a wide range of biological targets. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthetic protocols, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this promising indole derivative.

References

-

Appchem. This compound | 87240-07-1. [Link]

-

Guangzhou Weibo Technology Co., Ltd. This compound. [Link]

-

ChemBK. 5-BROMO-7-NITRO-1H-INDOLE. [Link]

- Zhang, Y., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3344-3349.

-

Wikipedia. Fischer indole synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

- Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.

-

PubChem. 5-Bromo-7-nitroindoline. [Link]

-

PubChem. 5-Bromo-7-nitro-1H-indole. [Link]

- Aslam, M., et al. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

-

Royal Society of Chemistry. Supporting information for "Iridium-Catalysed C-H Methylation of Indoles and Pyrroles with Methanol". [Link]

- Singh, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(9), 1535–1544.

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

- Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.

-

YouTube. Fischer Indole Synthesis. [Link]

-

PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

- Al-Suwaidan, I. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Molecules, 26(11), 3169.

- Singer, H., & Shive, W. (1957). Notes - Synthesis of 7-Nitroindole. The Journal of Organic Chemistry, 22(1), 84–85.

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for "Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol". [Link]

-

Science Alert. Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][3][5]thiazole] Crystal. [Link]

- Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(11), 1478-1488.

- Singh, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(9), 1535-1544.

- Li, C., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367.

Sources

- 1. rsc.org [rsc.org]

- 2. chembk.com [chembk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. appchemical.com [appchemical.com]

- 6. scbt.com [scbt.com]

- 7. This compound [weibochem.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 7-Bromo-5-nitro-1H-indole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Its unique aromatic and electronic properties allow for diverse functionalization, making it a privileged structure in the design of novel therapeutic agents. Among the vast family of indole derivatives, those bearing both bromo and nitro substituents, such as 7-bromo-5-nitro-1H-indole, have emerged as particularly valuable intermediates. The electron-withdrawing nature of the nitro group and the synthetic handle provided by the bromine atom offer a powerful combination for constructing complex molecular architectures with tailored pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key building block poised to accelerate innovation in drug discovery.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a chemical entity are fundamental for its application in research and development. This compound is a distinct isomer with specific properties that differentiate it from other substituted indoles.

IUPAC Name and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at position 7 of the indole ring, and a nitro group is at position 5.

It is crucial to distinguish this isomer from its close relative, 5-bromo-7-nitro-1H-indole, as their chemical reactivity and subsequent biological activities can differ significantly.

Key Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below for unambiguous referencing in research and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 87240-07-1 | |

| Molecular Formula | C₈H₅BrN₂O₂ | |

| Molecular Weight | 241.04 g/mol | |

| InChI Key | XXJOZTUJVYCOMP-UHFFFAOYSA-N | |

| SMILES | O=c1cc(Br)c2[nH]ccc2c1 |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound requires a strategic approach to ensure the correct regiochemistry of the substituents on the indole ring. Direct nitration of 7-bromoindole is a plausible and commonly employed strategy in the synthesis of nitro-bromo-substituted indoles.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound points to 7-bromoindole as the immediate precursor. The key transformation is the regioselective nitration of the benzene ring of the indole nucleus.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Nitration of 7-Bromoindole

The following protocol describes a general method for the nitration of an indole derivative. The regioselectivity of the nitration of 7-bromoindole is directed by the existing bromo substituent and the reaction conditions. The electron-donating nature of the pyrrole nitrogen activates the benzene ring towards electrophilic substitution, while the bromo group at C7 can influence the position of the incoming nitro group.

Materials:

-

7-Bromoindole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 7-bromoindole to a pre-cooled concentrated sulfuric acid. Maintain the temperature below 5 °C during the addition to prevent degradation of the starting material.

-

Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 7-bromoindole, ensuring the temperature of the reaction mixture does not exceed 5 °C. The reaction is typically exothermic and requires careful control of the addition rate.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton on the pyrrole nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the benzene and pyrrole rings will exhibit characteristic splitting patterns and chemical shifts influenced by the bromo and nitro substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the indole ring. The chemical shifts of these carbons will be influenced by the electronegativity of the attached bromine and nitro groups, as well as their position on the ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromo and nitro groups on the indole scaffold makes this compound a highly versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology.

Precursor for Kinase Inhibitors

The indole nucleus is a common scaffold in the design of protein kinase inhibitors, which are a major class of targeted cancer therapeutics. The 7-bromo substituent provides a key handle for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of various aryl and heteroaryl moieties, which can be crucial for binding to the active site of kinases.

For instance, substituted indoles are utilized in the synthesis of inhibitors for key oncogenic kinases like c-Met and ALK. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are highly relevant to the development of such inhibitors. The 5-nitro group can be readily reduced to an amino group, which can then be further functionalized to modulate solubility, cell permeability, and target engagement.

Caption: Synthetic utility of this compound in drug discovery.

Conclusion and Future Perspectives

This compound represents a strategically important and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined structure and the presence of two key functional groups amenable to a wide range of chemical transformations make it an ideal starting point for the synthesis of diverse compound libraries. The potential for this intermediate to be elaborated into potent kinase inhibitors and other targeted therapeutics is significant. As the demand for novel and effective drugs continues to grow, the utility of such well-characterized and synthetically accessible building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research and development.

References

-

PubChem. 5-Bromo-7-nitro-1H-indole. [Link]

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

-

ACS Publications. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]

-

PubMed. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

-

PubMed Central. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

Sources

A Spectroscopic Guide to 7-bromo-5-nitro-1H-indole: A Predictive and Comparative Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 7-bromo-5-nitro-1H-indole, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a comprehensive, predictive analysis based on the established spectroscopic principles and comparative data from closely related structural analogs. This approach is designed to offer researchers a robust framework for the identification, characterization, and quality control of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

This compound possesses a core indole structure substituted with a bromine atom at the 7-position and a nitro group at the 5-position. These substituents significantly influence the electron distribution within the aromatic system, leading to predictable shifts in its spectroscopic signatures.

-

Chemical Formula: C₈H₅BrN₂O₂

-

Molecular Weight: 241.04 g/mol

The presence of the electron-withdrawing nitro group and the halogen atom will deshield adjacent protons and carbons in the NMR spectra, and their vibrational modes will be evident in the IR spectrum. The extended conjugation of the indole ring system, perturbed by the substituents, will dictate its UV-Vis absorption profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive ¹H and ¹³C NMR Analysis

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ is expected to show distinct signals for the five protons on the indole core.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H1 (N-H) | ~11.5 - 12.5 | Broad Singlet | - | The N-H proton of indoles is typically found in this region and is often broad due to quadrupole broadening and exchange. |

| H2 | ~7.6 - 7.8 | Doublet of Doublets | J ≈ 3.0, 1.0 Hz | This proton is adjacent to the nitrogen and will show coupling to H3. The presence of electron-withdrawing groups will shift it downfield compared to unsubstituted indole. |

| H3 | ~6.6 - 6.8 | Doublet of Doublets | J ≈ 3.0, 1.5 Hz | Coupled to H2, this proton will appear upfield relative to the protons on the benzene ring. |

| H4 | ~8.2 - 8.4 | Doublet | J ≈ 2.0 Hz | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It will exhibit meta coupling to H6. |

| H6 | ~8.0 - 8.2 | Doublet | J ≈ 2.0 Hz | This proton is para to the nitro group and ortho to the bromine atom, resulting in a downfield shift. It will show meta coupling to H4. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the this compound molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~125 - 128 | The presence of the adjacent nitrogen and the overall electron-deficient nature of the ring will influence its shift. |

| C3 | ~103 - 106 | Typically, the C3 of indole is more shielded than C2. |

| C3a | ~128 - 131 | A quaternary carbon at the ring junction. |

| C4 | ~118 - 121 | This carbon is adjacent to the nitro group, which will have a deshielding effect. |

| C5 | ~142 - 145 | Directly attached to the nitro group, this carbon will be significantly deshielded and shifted downfield. |

| C6 | ~115 - 118 | Influenced by both the nitro and bromo substituents. |

| C7 | ~110 - 113 | Directly attached to the bromine atom, the heavy atom effect will cause a characteristic upfield shift compared to what might be expected from electronegativity alone. |

| C7a | ~135 - 138 | A quaternary carbon at the ring junction, its chemical shift is influenced by the adjacent bromine. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to aid in the assignment of CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.

-

Mass Spectrometry (MS): Elucidating the Molecular Ion and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values for the molecular ions will be approximately 239.95 and 241.95.

-

Major Fragments: Fragmentation is likely to involve the loss of the nitro group (NO₂) leading to a fragment ion around m/z 194/196. Subsequent fragmentation may involve the loss of HCN from the pyrrole ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation:

-

Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Ensure accurate mass calibration to enable the determination of the elemental composition from the measured m/z values.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3400 | N-H stretch | Medium |

| 1500 - 1550 | Asymmetric NO₂ stretch | Strong |

| 1330 - 1370 | Symmetric NO₂ stretch | Strong |

| ~1600 | C=C aromatic stretch | Medium |

| 700 - 800 | C-Br stretch | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Alternatively, attenuated total reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated system of the molecule.

Predicted UV-Vis Absorption

The extended π-system of the indole ring, further influenced by the nitro and bromo substituents, is expected to result in absorption maxima in the UV region. Based on data for other nitroindoles, one would predict a λ_max_ in the range of 300-350 nm[2].

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a range of approximately 200-800 nm.

-

Use a cuvette containing the pure solvent as a reference.

-

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: Workflow for the complete NMR-based structural assignment of this compound.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The provided data, derived from a thorough analysis of structurally related compounds, offers a reliable foundation for researchers working with this molecule. The experimental protocols outlined herein represent best practices for obtaining high-quality spectroscopic data. It is our hope that this guide will serve as a valuable resource for the scientific community, facilitating the confident identification and further investigation of this compound in various research and development endeavors.

References

-

MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2023(3), M1636. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for "Iridium-Catalyzed C-H Methylation of Indoles and Pyrroles with Methanol". [Link]

-

Lin, S., et al. (2016). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 1(1), 34-41. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 7-bromo-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-5-nitro-1H-indole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its indole scaffold is a common motif in numerous biologically active molecules, and the presence of electron-withdrawing bromo and nitro substituents dramatically influences its chemical reactivity and potential as a pharmacophore. A thorough understanding of its molecular structure is paramount for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for elucidating the precise structural features of such molecules in solution. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the experimental protocols for its acquisition and a comprehensive interpretation of its spectral features.

The Foundational Principles: Understanding Substituent Effects in the ¹H NMR of Indoles

The chemical shifts and coupling constants observed in the ¹H NMR spectrum of an indole are exquisitely sensitive to the electronic environment of each proton. The introduction of substituents, such as a bromine atom at the 7-position and a nitro group at the 5-position, induces significant changes in the electron density distribution within the indole ring system.

-

Electron-Withdrawing Effects: Both the bromo and nitro groups are strongly electron-withdrawing. The nitro group (-NO₂) exerts a powerful withdrawing effect through both resonance (mesomeric) and inductive effects, significantly deshielding nearby protons. The bromine atom (-Br) is also inductively electron-withdrawing, though its effect is less pronounced than the nitro group. This deshielding causes the signals of the protons on the aromatic ring to shift to higher chemical shift values (downfield).

-

Anisotropic Effects: The π-electron system of the indole ring and the nitro group create local magnetic fields that can either shield or deshield nearby protons, depending on their spatial orientation relative to the functional group.

These electronic perturbations are key to assigning the signals in the ¹H NMR spectrum to specific protons in the this compound molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized and well-documented experimental procedure is crucial for obtaining a high-quality and reproducible ¹H NMR spectrum.

1. Sample Preparation:

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal. However, for compounds with limited solubility or those that may engage in hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. The broad singlet of the N-H proton of the indole is often more clearly observed in DMSO-d₆. For the purpose of this guide, we will consider the spectrum in DMSO-d₆.

-

Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. A small amount is added to the sample to provide a reference point for the chemical shifts.

2. NMR Instrument Parameters:

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the interpretation of complex multiplets.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for adequate relaxation of the protons, leading to more accurate signal integration.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

-

Workflow for ¹H NMR Data Acquisition

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Interpretation

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-1 (N-H) | ~12.5 | broad singlet | - | The N-H proton of indoles is typically a broad singlet at high chemical shift, further deshielded by the electron-withdrawing groups. |

| H-6 | ~8.8 | doublet | ~2.0 | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the bromine, leading to a significant downfield shift. It exhibits meta-coupling to H-4. |

| H-4 | ~8.3 | doublet | ~2.0 | Positioned between the two electron-withdrawing groups, H-4 is also significantly deshielded. It shows meta-coupling to H-6. |

| H-2 | ~7.8 | doublet of doublets | J ≈ 3.0, 1.0 | This proton is part of the pyrrole ring and is coupled to H-3 and shows a small long-range coupling to H-1 (N-H). |

| H-3 | ~6.8 | doublet of doublets | J ≈ 3.0, 2.0 | H-3 is coupled to H-2 and may show a small coupling to H-4. It is generally the most upfield of the aromatic protons. |

Detailed Spectral Analysis:

-

The N-H Proton (H-1): The proton attached to the nitrogen atom is expected to appear as a broad singlet at a very downfield chemical shift, likely around 12.5 ppm. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

The Benzene Ring Protons (H-4 and H-6):

-

H-6: The proton at the 6-position is anticipated to be the most deshielded of the carbon-bound protons due to its position ortho to the powerful electron-withdrawing nitro group. It will appear as a doublet due to meta-coupling with H-4 (⁴J ≈ 2.0 Hz).

-

H-4: The proton at the 4-position is also significantly deshielded, being ortho to the bromine and para to the nitro group. It will also appear as a doublet due to meta-coupling with H-6.

-

-

The Pyrrole Ring Protons (H-2 and H-3):

-

H-2: The proton at the 2-position will be deshielded compared to unsubstituted indole and will likely appear as a doublet of doublets. The larger coupling constant will be due to its coupling with H-3 (³J ≈ 3.0 Hz), and a smaller coupling may be observed with the N-H proton.

-

H-3: The proton at the 3-position is expected to be the most shielded (lowest chemical shift) of the ring protons. It will appear as a doublet of doublets due to coupling with H-2 and potentially a smaller long-range coupling.

-

Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton numbering.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The distinct chemical shifts and coupling patterns of the protons are a direct consequence of the strong electron-withdrawing nature of the bromo and nitro substituents. A careful analysis of the spectrum, guided by the principles of substituent effects, allows for the unambiguous assignment of each signal. This detailed structural characterization is an indispensable step in the utilization of this compound in drug discovery and development, enabling researchers to understand its conformation, reactivity, and potential interactions with biological targets.

References

-

PubChem Compound Summary for CID 816685, 5-Bromo-7-nitro-1H-indole. National Center for Biotechnology Information. [Link]

-

NMRDB: An Online Database for NMR Spectra. NMRDB.org. [Link]

-

ACD/Labs NMR Prediction. Advanced Chemistry Development. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Mass Spectrometry of 7-Bromo-5-Nitro-1H-Indole

This guide provides a comprehensive technical overview for the analysis of 7-bromo-5-nitro-1H-indole using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a deep and applicable understanding of the analytical process.

Introduction: The Significance of this compound

This compound is a halogenated nitroaromatic compound belonging to the indole family. The indole ring is a critical pharmacophore in modern drug discovery, forming the structural backbone of numerous bioactive compounds.[1] The presence of both a bromine atom and a nitro group makes this molecule a versatile intermediate in organic synthesis for creating complex pharmaceutical agents and kinase inhibitors.[2] Understanding its mass spectrometric behavior is paramount for its identification, characterization, and quantification in complex matrices.

Molecular Snapshot:

-

Molecular Weight (Monoisotopic): 239.95344 Da[4]

Foundational Principles: Ionization and Isotopic Signature

A successful mass spectrometry analysis begins with the selection of an appropriate ionization technique. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the preferred method over harsher techniques like Electron Ionization (EI).

The Case for Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from solution, minimizing in-source fragmentation and preserving the molecular ion.[5][6] This is crucial for obtaining an accurate molecular weight. Given the molecule's structure, ESI can produce a protonated molecule, [M+H]⁺, in positive ion mode or a deprotonated molecule, [M-H]⁻, in negative ion mode. The acidic nature of the indole N-H proton and the electron-withdrawing effects of the nitro and bromo groups make negative mode ESI particularly effective for this class of compounds.[7][8] The process involves the formation of charged droplets that, upon solvent evaporation, transfer charge to the analyte, resulting in gas-phase ions ready for mass analysis.[9]

The Unique Isotopic Pattern of Bromine

A key identifying feature of this compound in a mass spectrum is the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive "doublet" for any bromine-containing ion, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z).[10] This M and M+2 pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| C₈H₅⁷⁹BrN₂O₂ | 239.9534 | 100.0 |

| C₈H₅⁸¹BrN₂O₂ | 241.9514 | 97.3 |

| Data calculated based on natural isotopic abundances. |

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

While a full scan mass spectrum provides the molecular weight and isotopic pattern, tandem mass spectrometry (MS/MS) is required to elucidate the structure through controlled fragmentation.[5][11] In this process, the molecular ion (the precursor ion) is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions (product ions) are analyzed.[11] This provides a structural fingerprint unique to the molecule.

Proposed Fragmentation Pathway

The fragmentation of this compound is governed by the relative stability of the resulting ions and neutral losses.[12] The indole ring itself is quite stable, but the nitro and bromo substituents are key fragmentation points. Common fragmentation reactions for nitroaromatic compounds include the loss of NO, NO₂, and other small molecules.[7][8][13]

A proposed fragmentation pathway for the deprotonated molecule [M-H]⁻ at m/z 238.9/240.9 is as follows:

-

Loss of NO₂ (46 Da): The most common initial fragmentation is the neutral loss of nitrogen dioxide, a stable radical. This would result in a fragment ion at m/z 192.9/194.9.

-

Loss of NO (30 Da): Another characteristic fragmentation for nitroaromatics is the loss of nitric oxide.[7] This would yield a fragment at m/z 208.9/210.9.

-

Loss of Bromine (79/81 Da): Cleavage of the C-Br bond would result in the loss of the bromine radical, yielding an ion at m/z 160.

-

Ring Fragmentation: Subsequent fragmentation could involve the characteristic loss of HCN (27 Da) from the indole ring structure, a known fragmentation pattern for indoles.[1]

The following diagram illustrates the proposed fragmentation logic.

Caption: Proposed MS/MS fragmentation pathway for this compound.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

This compound standard

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

LC-MS grade Formic Acid (FA) or Ammonium Hydroxide (for pH adjustment)

-

HPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution with 50:50 ACN:Water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Matrix: For unknown samples, perform a protein precipitation or solid-phase extraction as required by the matrix complexity. Dilute the final extract to be within the calibrated range.

LC-MS/MS System Configuration

-

Liquid Chromatograph: A binary pump HPLC or UHPLC system.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.[7]

Method Parameters

Table 2: Liquid Chromatography Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Mobile Phase A | Water + 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution from the reversed-phase column. |

| Gradient | 5% B to 95% B over 5 min | Standard gradient for elution of moderately polar compounds. |

| Flow Rate | 0.4 mL/min | Appropriate for a standard 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |

Table 3: Mass Spectrometry Parameters (Negative Ion Mode Example)

| Parameter | Value | Rationale |

|---|---|---|